![molecular formula C7H14ClNO B2386261 exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 2089291-70-1](/img/structure/B2386261.png)

exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

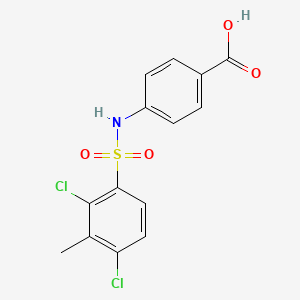

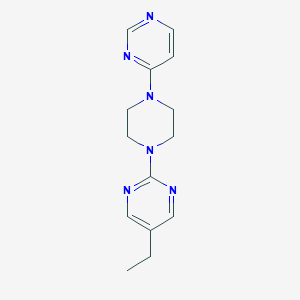

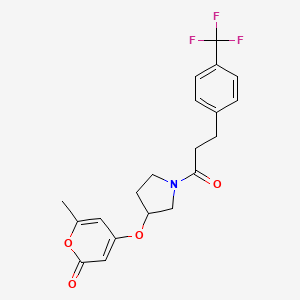

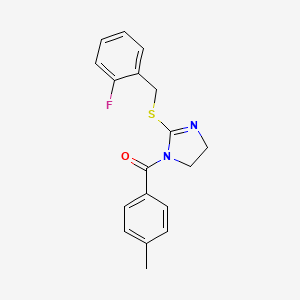

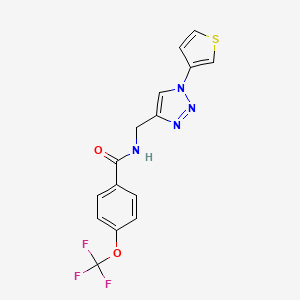

“exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is often used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” involves several steps. One approach involves the conversion of the diol to a ditosylate, followed by cyclization with benzylamine to generate the 8-oxa-3-aza-bicyclo[3.2.1]octane core . Another method involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system .

Molecular Structure Analysis

The molecular structure of “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is characterized by a bicyclic scaffold, which is a common feature in many biologically active compounds . The InChI code for this compound is InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6 (7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; .

Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Physical And Chemical Properties Analysis

The molecular weight of “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” is 163.64 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 163.0763918 g/mol . The topological polar surface area is 32.3 Ų .

Applications De Recherche Scientifique

- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse biological activities. Researchers have focused on stereoselective methods to construct this basic structure. Notably, some approaches directly generate the bicyclic scaffold, bypassing the need for an acyclic starting material .

- 2-Azabicyclo[3.2.1]octanes, including the hydrochloride form, have significant potential in drug discovery. Their unique nitrogen-containing heterocyclic core makes them valuable synthetic intermediates. Researchers have explored their application as key building blocks in total synthesis and as challenging scaffolds for drug design .

- The compound’s thermodynamic properties have been critically evaluated. Data on triple point temperature, density, and refractive index are available. These properties play a crucial role in understanding its behavior in different phases .

- Researchers have developed efficient methods for constructing 8-oxabicyclo[3.2.1]octanes. Notably, a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction has been successful in generating these compounds and their analogs .

- Achieving stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture is crucial. Some methodologies directly incorporate stereochemistry during the scaffold generation or through desymmetrization processes. These approaches enhance the synthetic versatility of this core structure .

- Asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone have led to optically active 8-oxabicyclo[3.2.1]octanes. These reactions demonstrate the compound’s potential in synthetic chemistry .

Tropane Alkaloid Synthesis

Drug Discovery and Medicinal Chemistry

Thermophysical Properties

Asymmetric Synthesis of 8-Oxabicyclo[3.2.1]octanes

Enantioselective Construction of the Scaffold

1,3-Dipolar Cycloadditions

Orientations Futures

The future directions for “exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride” could involve further exploration of its synthesis methods and potential applications in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . Additionally, given its structural similarity to tropane alkaloids, it may be of interest to investigate its biological activities .

Propriétés

IUPAC Name |

(1R,5S)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-5-1-2-6(7)4-8-3-5;/h5-9H,1-4H2;1H/t5-,6+,7?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMFHKGTJWAZSH-VPEOJXMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNC[C@@H]1C2O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089291-70-1 |

Source

|

| Record name | 3-Azabicyclo[3.2.1]octan-8-ol, hydrochloride (1:1), (8-anti)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089291-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)

![2-[1-(4-Methoxyphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2386180.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)